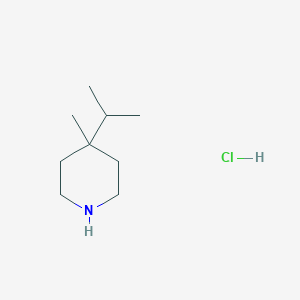![molecular formula C12H13N3O B1430621 6-[(4-Methoxyphenyl)methyl]pyrimidin-4-amine CAS No. 143467-58-7](/img/structure/B1430621.png)
6-[(4-Methoxyphenyl)methyl]pyrimidin-4-amine
Overview
Description
Chemical Reactions Analysis
While specific chemical reactions involving 6-[(4-Methoxyphenyl)methyl]pyrimidin-4-amine are not detailed in the retrieved documents, pyrimidine derivatives have been known to undergo various reactions. For example, nucleophilic substitution reactions on pyrimidines have been carried out with aniline .Scientific Research Applications
Synthesis and Chemical Structure
The synthesis of pyrimidine derivatives, including those related to "6-[(4-Methoxyphenyl)methyl]pyrimidin-4-amine," often involves the Claisen-Schmidt condensation reaction, followed by reactions with guanidine nitrate and various nucleophiles to produce novel compounds. These compounds are characterized using spectral analysis, demonstrating a broad spectrum of pharmacological and biological activities (Jadhav et al., 2022).
Biological Activities
Research on derivatives of "this compound" has shown promising antifungal effects against significant types of fungi like Aspergillus terreus and Aspergillus niger. These findings suggest potential development into useful antifungal agents, highlighting the compound's importance in addressing fungal infections (Jafar et al., 2017).
Analgesic and Anti-inflammatory Activities
The synthesis of novel compounds involving "this compound" and its structural analogs has been explored for their potential anti-inflammatory and analgesic activities. These studies involve the creation of various heterocyclic compounds that have been evaluated for their biological activities, showing some compounds exhibit promising activities, suggesting a potential for therapeutic applications in treating inflammation and pain (Abu‐Hashem et al., 2011).
Anticancer Activities
The compound and its derivatives have been part of studies exploring their anticancer activities. For example, synthesis and evaluation of thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives derived from "this compound" showed potent anticancer activity against several human cancer cell lines, including breast adenocarcinoma (MCF-7), cervical carcinoma (HeLa), and colonic carcinoma (HCT-116). This research demonstrates the compound's potential as a basis for developing new anticancer agents (Hafez & El-Gazzar, 2017).
properties
IUPAC Name |
6-[(4-methoxyphenyl)methyl]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c1-16-11-4-2-9(3-5-11)6-10-7-12(13)15-8-14-10/h2-5,7-8H,6H2,1H3,(H2,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPYNAJFNHMYAPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=CC(=NC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50771314 | |
| Record name | 6-[(4-Methoxyphenyl)methyl]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50771314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
143467-58-7 | |
| Record name | 6-[(4-Methoxyphenyl)methyl]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50771314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



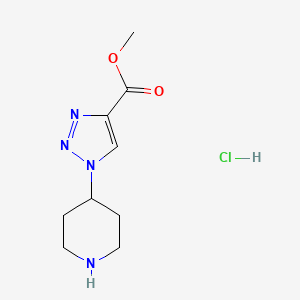
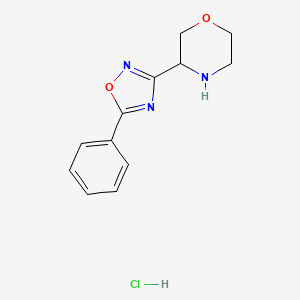
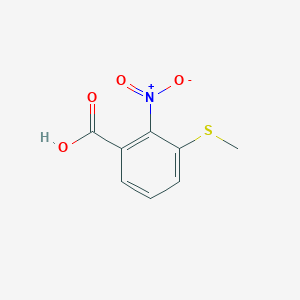
![3-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]morpholine hydrochloride](/img/structure/B1430543.png)

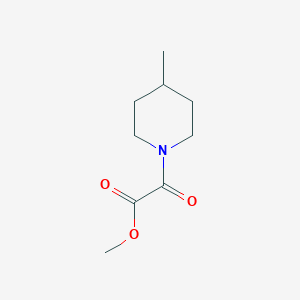
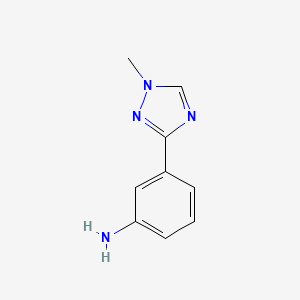
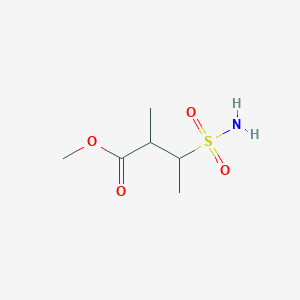


![2-Chloroethyl 2,4-dichloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B1430558.png)
